L-Lactic acid-2-13C1

Description

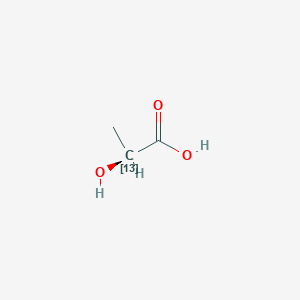

Structure

3D Structure

Properties

Molecular Formula |

C3H6O3 |

|---|---|

Molecular Weight |

91.07 g/mol |

IUPAC Name |

(2S)-2-hydroxy(213C)propanoic acid |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1/i2+1 |

InChI Key |

JVTAAEKCZFNVCJ-JACJRKFSSA-N |

Isomeric SMILES |

C[13C@@H](C(=O)O)O |

Canonical SMILES |

CC(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

L-Lactic Acid-2-13C1: A Technical Guide to Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the principles and applications of L-Lactic acid-2-13C1 as a tracer for metabolic pathway analysis. Lactate, once considered a metabolic waste product, is now recognized as a critical player in cellular bioenergetics and signaling, acting as a key substrate for the tricarboxylic acid (TCA) cycle in various cell types and tissues. The use of stable isotope-labeled lactate, particularly this compound, in conjunction with mass spectrometry-based metabolomics, provides a powerful tool to quantitatively assess the contribution of lactate to central carbon metabolism.

Core Principles of Metabolic Tracing with this compound

The fundamental principle of metabolic tracing with this compound lies in the enzymatic conversion of lactate to pyruvate by lactate dehydrogenase (LDH). This near-equilibrium reaction directly introduces the 13C label at the C2 position of pyruvate. Subsequently, pyruvate is actively transported into the mitochondria where it undergoes oxidative decarboxylation by the pyruvate dehydrogenase (PDH) complex to form acetyl-CoA.

During this conversion, the C1 carboxyl group of pyruvate is lost as CO2. Critically, the 13C label at the C2 position of pyruvate is retained, becoming the C1 (carbonyl) carbon of acetyl-CoA. This 13C-labeled acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate. The introduction of this M+1 acetyl-CoA (acetyl-CoA with one 13C atom) into the TCA cycle leads to a predictable pattern of 13C incorporation into downstream TCA cycle intermediates. By measuring the mass isotopomer distribution (MID) of these intermediates using mass spectrometry, researchers can quantify the flux of lactate into the TCA cycle and other connected metabolic pathways.

The primary advantage of using this compound is its ability to directly probe the pyruvate dehydrogenase flux, providing a clear picture of how lactate fuels mitochondrial respiration. This is particularly relevant in fields such as oncology, where cancer cells are known to exhibit altered lactate metabolism, and in studies of neuroenergetics and cardiac metabolism where lactate is a preferred fuel source.

Metabolic Fate of the 13C Label from this compound

The journey of the 13C label from this compound through central carbon metabolism is a key aspect of its utility as a tracer. The following diagram illustrates the primary metabolic pathway.

Caption: Metabolic fate of the 13C label from this compound into the TCA cycle.

Experimental Protocols

The successful application of this compound tracing requires meticulous experimental design and execution. Below are generalized protocols for both in vitro and in vivo studies.

In Vitro Cell Culture Labeling Protocol

This protocol outlines the steps for labeling adherent cancer cells with this compound.

Caption: General experimental workflow for in vitro this compound labeling.

Detailed Steps:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach approximately 80% confluency.

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing standard culture medium with a defined concentration of this compound (e.g., 10 mM). It is crucial to use dialyzed fetal bovine serum to minimize the presence of unlabeled lactate and pyruvate.

-

Cell Washing: Gently aspirate the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Labeling: Add the pre-warmed labeling medium to the cells.

-

Incubation: Incubate the cells for the desired time points. The duration will depend on the metabolic pathway of interest, with rapid labeling seen in glycolysis and the TCA cycle.

-

Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and add ice-cold 80% methanol.

-

Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microfuge tube. Perform a series of freeze-thaw cycles to ensure complete cell lysis. Centrifuge at high speed to pellet cell debris.

-

Sample Preparation for Mass Spectrometry: Collect the supernatant containing the polar metabolites. Dry the supernatant under a stream of nitrogen or using a speed vacuum. Reconstitute the dried metabolites in a solvent compatible with the LC-MS system.

In Vivo Animal Model Infusion Protocol

This protocol provides a general framework for an in vivo this compound infusion study in a mouse model.

Caption: General experimental workflow for in vivo this compound infusion.

Detailed Steps:

-

Animal Acclimatization: Allow animals to acclimatize to the housing and experimental conditions.

-

Fasting (Optional): Depending on the experimental question, animals may be fasted to reduce the background levels of endogenous metabolites.

-

Catheterization: Place a catheter in a suitable blood vessel (e.g., tail vein) for infusion of the tracer.

-

Tracer Infusion: Infuse a sterile solution of this compound at a constant rate to achieve a steady-state enrichment in the plasma.

-

Blood Sampling: Collect small blood samples at various time points during the infusion to monitor the isotopic enrichment of lactate in the plasma.

-

Tissue Harvest: At the end of the infusion period, euthanize the animal and rapidly excise the tissues of interest. Immediately flash-freeze the tissues in liquid nitrogen to quench metabolism.

-

Metabolite Extraction: Homogenize the frozen tissues and plasma samples in a cold extraction solvent (e.g., 80% methanol) to extract the metabolites.

-

Sample Preparation for Mass Spectrometry: Process the extracted samples as described in the in vitro protocol.

Data Presentation

The primary data output from an this compound tracing experiment is the mass isotopomer distribution (MID) of key metabolites. This data can be used to calculate metabolic flux ratios and absolute flux rates.

Representative Mass Isotopomer Distribution Data

The following table presents hypothetical, yet representative, mass isotopomer distribution data for key TCA cycle intermediates in cancer cells cultured with 10 mM this compound for 4 hours. The values represent the percentage of the metabolite pool containing a certain number of 13C atoms (M+0 is unlabeled, M+1 has one 13C, etc.).

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |

| Pyruvate | 25.3 | 74.7 | 0.0 | 0.0 | 0.0 |

| Citrate | 45.1 | 48.5 | 6.4 | 0.0 | 0.0 |

| α-Ketoglutarate | 52.8 | 42.3 | 4.9 | 0.0 | 0.0 |

| Succinate | 55.2 | 39.5 | 5.3 | 0.0 | 0.0 |

| Fumarate | 54.9 | 40.1 | 5.0 | 0.0 | 0.0 |

| Malate | 53.6 | 41.2 | 5.2 | 0.0 | 0.0 |

Note: This is representative data. Actual values will vary depending on the cell type, experimental conditions, and duration of labeling.

Calculated Metabolic Flux Ratios

From the MID data, key metabolic flux ratios can be calculated to provide insights into cellular metabolism.

| Flux Ratio | Description | Representative Value |

| Lactate Contribution to TCA Cycle | The fraction of acetyl-CoA entering the TCA cycle derived from lactate. | 0.65 |

| Anaplerotic Index | The ratio of anaplerotic to cataplerotic fluxes, indicating the net influx or efflux of TCA cycle intermediates. | 1.2 |

Conclusion

Metabolic tracing with this compound is a robust and informative technique for dissecting the role of lactate in central carbon metabolism. By providing quantitative data on the contribution of lactate to the TCA cycle, this method offers valuable insights for researchers in various fields, including cancer biology, neuroscience, and drug development. The detailed protocols and principles outlined in this guide serve as a comprehensive resource for the successful design and execution of this compound tracing experiments.

The Role of L-Lactic Acid-2-13C1 in Elucidating Central Carbon Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool for unraveling the complexities of cellular metabolism. By introducing molecules labeled with heavy isotopes, such as Carbon-13 (¹³C), researchers can track the metabolic fate of these molecules and quantify the flux through various biochemical pathways. L-Lactic acid, once considered a metabolic waste product, is now recognized as a key player in central carbon metabolism, acting as a significant fuel source and a signaling molecule in various physiological and pathological states, including cancer. This technical guide focuses on the application of L-Lactic acid-2-¹³C1 as a tracer to investigate central carbon metabolism, providing detailed experimental protocols, data presentation formats, and visualizations of the metabolic pathways involved.

L-Lactic acid-2-¹³C1 is a powerful probe for several reasons. The label on the second carbon allows for the direct tracing of the lactate carbon backbone as it is converted to pyruvate and enters the tricarboxylic acid (TCA) cycle. This specific labeling provides distinct advantages in dissecting the contributions of lactate to oxidative metabolism versus other fates.

Core Concepts in ¹³C Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of intracellular metabolic reactions. When combined with stable isotope tracers like L-Lactic acid-2-¹³C1, it becomes ¹³C-MFA. The fundamental principle is that the distribution of ¹³C isotopes in downstream metabolites is a direct result of the metabolic fluxes. By measuring these isotopic labeling patterns using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the rates of the reactions that produced them can be inferred. For accurate flux analysis, it is often necessary for the cells to reach an isotopic steady state, where the ¹³C enrichment in intracellular metabolites remains constant over time. The time to reach this state varies, with glycolysis intermediates reaching it in minutes, while the TCA cycle may take several hours.[1][2]

Experimental Protocols

This section provides a detailed methodology for conducting a ¹³C-lactate labeling experiment in adherent mammalian cells for analysis by mass spectrometry.

Cell Culture and Isotope Labeling

-

Media Preparation:

-

Prepare a culture medium (e.g., DMEM or RPMI-1640) that is deficient in standard (unlabeled) lactate and pyruvate.

-

Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled lactate and other small molecules that could interfere with the tracing experiment.[1]

-

Add the desired concentration of L-Lactic acid-2-¹³C1 to the medium. The concentration should be physiologically relevant and optimized for the specific cell line and experimental question.

-

-

Cell Seeding:

-

Seed adherent cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of metabolite extraction (typically 70-80% confluency).

-

-

Initiation of Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.

-

Add the pre-warmed ¹³C-lactate-containing labeling medium to the cells.

-

Incubate the cells for a predetermined duration to allow for the incorporation of the ¹³C label into downstream metabolites. This time should be optimized to achieve isotopic steady state for the pathways of interest.

-

Metabolite Quenching and Extraction

Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state.

-

Quenching:

-

For adherent cells, place the culture plate on dry ice to cool it rapidly.

-

Aspirate the labeling medium.

-

Immediately wash the cells with ice-cold 0.9% NaCl or PBS to remove any remaining extracellular labeled lactate. Aspirate the wash solution completely.[3]

-

-

Metabolite Extraction:

-

Add 1 mL of ice-cold (-80°C) 80% methanol to each well.[2]

-

Place the culture dishes at -75°C to -80°C for at least 15 minutes to ensure complete metabolic arrest and cell lysis.[1]

-

Use a cell scraper to scrape the cells into the methanol.[1]

-

Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Sample Processing for Mass Spectrometry

-

Centrifugation:

-

Vortex the tubes vigorously to ensure thorough mixing.

-

Centrifuge the samples at high speed (>16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[4]

-

-

Supernatant Collection:

-

Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube.

-

-

Drying:

-

Derivatization (for GC-MS):

-

Many polar metabolites are not volatile enough for Gas Chromatography (GC). Therefore, a derivatization step is often necessary. A common method is a two-step methoximation and silylation process.

-

Methoximation: Add 40 µL of a methoxyamine hydrochloride (MeOX) solution to each dried pellet, vortex, and incubate at 40°C for 90 minutes.[4]

-

Silylation: Add 60 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), vortex, and incubate at 60°C for 30 minutes.[4]

-

-

Mass Spectrometry Analysis

-

The derivatized samples are then ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of platform depends on the specific metabolites of interest. High-resolution mass spectrometry is often preferred for its ability to accurately distinguish between different isotopologues.[5]

Data Presentation

Quantitative data from ¹³C-lactate tracing experiments are typically presented as mass isotopologue distributions (MIDs) or fractional contributions. MIDs show the relative abundance of each isotopologue (e.g., M+0, M+1, M+2) for a given metabolite. Fractional contribution represents the percentage of a metabolite's carbon backbone that is derived from the labeled tracer.

Table 1: Mass Isotopologue Distribution of TCA Cycle Intermediates after L-Lactic Acid-2-¹³C1 Labeling

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |

| Pyruvate | 25.4 ± 2.1 | 70.1 ± 1.8 | 4.3 ± 0.5 | 0.2 ± 0.1 |

| Citrate | 45.8 ± 3.5 | 15.2 ± 1.9 | 35.9 ± 2.8 | 3.1 ± 0.7 |

| α-Ketoglutarate | 50.1 ± 2.9 | 12.8 ± 1.5 | 33.7 ± 2.4 | 3.4 ± 0.6 |

| Succinate | 52.3 ± 3.1 | 10.5 ± 1.2 | 34.1 ± 2.5 | 3.1 ± 0.5 |

| Fumarate | 51.9 ± 3.3 | 11.1 ± 1.4 | 33.9 ± 2.6 | 3.1 ± 0.6 |

| Malate | 48.7 ± 2.8 | 13.6 ± 1.7 | 34.5 ± 2.3 | 3.2 ± 0.7 |

| Aspartate | 55.2 ± 3.6 | 14.8 ± 1.9 | 27.3 ± 2.9 | 2.7 ± 0.5 |

Note: Data are representative and will vary based on cell type, experimental conditions, and labeling duration. M+X represents the isotopologue with X ¹³C atoms.

Table 2: Fractional Contribution of L-Lactic Acid-2-¹³C1 to Central Carbon Metabolites

| Metabolite | Fractional Contribution from Lactate (%) |

| Pyruvate | 72.5 ± 4.3 |

| Citrate | 48.2 ± 3.9 |

| α-Ketoglutarate | 45.1 ± 3.5 |

| Malate | 47.8 ± 3.7 |

| Aspartate | 40.6 ± 4.1 |

Note: Fractional contribution is calculated based on the mass isotopologue distribution and corrected for natural ¹³C abundance.

Visualization of Metabolic Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the flow of the ¹³C label from L-Lactic acid-2-¹³C1 through central carbon metabolism and a typical experimental workflow.

Caption: Metabolic fate of L-Lactic acid-2-¹³C1 in central carbon metabolism.

Caption: A generalized workflow for ¹³C metabolic flux analysis.

Interpretation of Labeling Patterns

When L-Lactic acid-2-¹³C1 is introduced, it is first converted to Pyruvate-2-¹³C1 by lactate dehydrogenase (LDH). This pyruvate can then have several fates:

-

Entry into the TCA Cycle via Pyruvate Dehydrogenase (PDH): Pyruvate-2-¹³C1 is decarboxylated by PDH to form Acetyl-CoA-1-¹³C1. The ¹³C label is now on the carbonyl carbon of acetyl-CoA. This labeled acetyl-CoA condenses with unlabeled oxaloacetate to form Citrate labeled at the C4 position (M+1). As this citrate molecule progresses through the first turn of the TCA cycle, the label is retained, leading to M+1 isotopologues of downstream intermediates. However, due to the symmetric nature of succinate and fumarate, the label can be found on either of the two central carbons of the subsequent malate and oxaloacetate. If this M+1 oxaloacetate condenses with another molecule of Acetyl-CoA-1-¹³C1, it will result in M+2 citrate.

-

Entry into the TCA Cycle via Pyruvate Carboxylase (PC): Pyruvate-2-¹³C1 can be carboxylated by PC to form Oxaloacetate-2-¹³C1 (M+1). This anaplerotic flux replenishes TCA cycle intermediates. This M+1 oxaloacetate can then condense with unlabeled acetyl-CoA to produce M+1 citrate.

By analyzing the specific mass isotopologue distributions of TCA cycle intermediates, the relative activities of PDH and PC can be determined. For example, a high abundance of M+2 citrate is indicative of significant lactate oxidation via PDH.

Conclusion

L-Lactic acid-2-¹³C1 is a valuable tool for dissecting the intricate network of central carbon metabolism. Its use in stable isotope tracing studies allows for the precise quantification of metabolic fluxes and provides critical insights into how cells utilize this important substrate. The detailed protocols and data interpretation frameworks presented in this guide are intended to equip researchers with the necessary knowledge to effectively employ this powerful technique in their investigations, ultimately advancing our understanding of cellular metabolism in health and disease and aiding in the development of novel therapeutic strategies.

References

An In-depth Technical Guide to 13C Lactate Labeling in Cancer Metabolism

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with 13C lactate labeling for studying cancer metabolism. It is designed to be a technical resource for professionals seeking to employ stable isotope tracing to unravel the complex role of lactate in tumorigenesis.

Introduction: Lactate as a Key Player in Cancer Metabolism

For decades, lactate was considered merely a waste product of glycolysis. However, a paradigm shift has occurred, recasting lactate as a central metabolite in the tumor microenvironment (TME).[1][2] It functions not only as a primary metabolic fuel for oxidative cancer cells but also as a critical signaling molecule that influences angiogenesis, immune evasion, and metastasis.[3][4][5] This phenomenon, where glycolytic cells export lactate that is then taken up and utilized by oxidative cells, is known as metabolic symbiosis or the "lactate shuttle".[4][6][7]

Cancer cells, through the Warburg effect, exhibit high rates of glycolysis even in the presence of oxygen, leading to significant lactate production.[2][8] This lactate is transported across cell membranes by monocarboxylate transporters (MCTs), primarily MCT1 for uptake and MCT4 for export.[6][9] Inside the cell, lactate dehydrogenase (LDH) reversibly converts lactate to pyruvate, which can then enter the Tricarboxylic Acid (TCA) cycle to fuel mitochondrial respiration.[3][7] Understanding the dynamics of lactate utilization is therefore crucial for identifying metabolic vulnerabilities in cancer. 13C lactate tracing is a powerful technique that allows researchers to follow the fate of lactate-derived carbon atoms through these intricate metabolic networks.[10][11]

Core Concepts of 13C Lactate Tracing

Stable isotope tracing involves introducing a substrate, in this case, lactate labeled with the heavy isotope Carbon-13 (¹³C), into a biological system. As the ¹³C-lactate is metabolized, the labeled carbon atoms are incorporated into downstream metabolites. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the mass shifts in these metabolites, thereby tracing the metabolic pathways lactate fuels.[11][12]

This technique, often part of a broader methodology known as Metabolic Flux Analysis (MFA), allows for the quantification of the rates (fluxes) of metabolic reactions.[11][13] It provides a dynamic view of cellular metabolism that is unattainable through static measurements of metabolite concentrations alone.[14]

Key Metabolic and Signaling Pathways

Lactate is intricately involved in several core metabolic and signaling pathways within cancer cells. Tracing with ¹³C-lactate helps to elucidate the activity of these networks.

The "lactate shuttle" model describes the metabolic crosstalk between different cell populations within a tumor.[4] Hypoxic, glycolytic cancer cells produce and export lactate via MCT4. This lactate is then taken up by normoxic, oxidative cancer cells (or stromal cells) via MCT1, converted to pyruvate, and used to fuel the TCA cycle.[6][7][9] This symbiotic relationship allows for efficient energy utilization throughout the heterogeneous tumor microenvironment.

Beyond its role as a fuel source, lactate acts as a signaling molecule, influencing key cancer-promoting pathways.[1][3] For instance, lactate can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α) and activate pathways like NF-κB, which in turn promote angiogenesis and cell migration.[4][9]

Experimental Design and Workflow

A successful ¹³C-lactate tracing experiment requires careful planning and execution, from cell culture to data analysis. The general workflow involves culturing cells, introducing the labeled substrate, arresting metabolism, extracting metabolites, and analyzing the samples via mass spectrometry.[15][16]

Detailed Experimental Protocols

The following protocols provide a detailed methodology for conducting a ¹³C-lactate labeling experiment in cultured mammalian cells for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

This protocol is adapted for adherent cells in a 6-well plate format but can be scaled.

Materials:

-

Cancer cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Custom lactate-free, glucose-free medium (e.g., DMEM A1443001)

-

Dialyzed FBS (dFBS)

-

[U-¹³C3]-Lactate

-

Sterile PBS, ice-cold

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase (e.g., 70-80% confluency) at the time of the experiment. Culture overnight in a standard incubator (37°C, 5% CO₂).[17]

-

Media Preparation: Prepare the labeling medium by supplementing the custom lactate-free base medium with dFBS (to minimize unlabeled lactate) and the desired concentration of [U-¹³C3]-Lactate (e.g., 10 mM).

-

Isotope Labeling:

-

One hour before labeling, aspirate the old medium and replace it with fresh, pre-warmed standard culture medium to ensure consistent nutrient availability.[17]

-

To begin the experiment, aspirate the medium, wash the cells once with pre-warmed PBS, and add the pre-warmed ¹³C-Lactate labeling medium.

-

Incubate for a predetermined time (e.g., 4-24 hours) to allow for the incorporation of the ¹³C label into downstream metabolites and to approach isotopic steady state.[17]

-

Rapidly halting metabolism is critical to capture an accurate snapshot of the metabolic state.[16][18]

Materials:

-

Liquid nitrogen

-

Extraction Solvent: 80% Methanol (LC-MS grade), pre-chilled to -80°C.[18]

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Quenching: At the end of the incubation period, remove the plate from the incubator and immediately place it on a level surface of dry ice or float it in liquid nitrogen to quench metabolism.[18]

-

Aspirate the labeling medium.

-

Extraction:

-

Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

-

Place the plate on dry ice and use a cell scraper to scrape the cells into the methanol.[15]

-

Transfer the resulting cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

Incubate the tubes at -80°C for at least 20 minutes to precipitate proteins.[18]

-

Centrifuge the lysate at >10,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[15][18]

-

-

Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean, pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

Materials:

-

Nitrogen gas stream or speed vacuum

-

LC-MS grade water and/or acetonitrile

-

Vials for LC-MS

Procedure:

-

Drying: Dry the metabolite extract supernatant under a gentle stream of nitrogen gas or using a speed vacuum. Ensure the sample does not overheat.[15]

-

Reconstitution: Re-suspend the dried metabolite pellet in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of a 50:50 mixture of acetonitrile and water).[15]

-

Final Centrifugation: Centrifuge the reconstituted sample one last time at high speed to remove any remaining particulates.

-

Transfer: Transfer the final supernatant to an appropriate vial for LC-MS analysis.

-

Storage: Analyze the samples as soon as possible or store them at -80°C.[15]

Quantitative Data Presentation

¹³C-lactate tracing experiments generate quantitative data on the contribution of lactate to various metabolic pathways. The tables below summarize typical findings and reference values from metabolic flux studies in cancer cells.

Table 1: Typical Lactate Exchange Rates and Contribution to TCA Cycle

| Cancer Type | Lactate Uptake Rate (nmol/10⁶ cells/h) | Lactate Secretion Rate (nmol/10⁶ cells/h) | Lactate Contribution to Tumor TCA Cycle | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | Variable | 200 - 700 (general range) | Exceeds that of glucose in some models | [9][12][19] |

| Glioblastoma | Variable | High | Significant fuel source | [3] |

| Prostate Cancer | Grade-dependent | High | Correlates with tumor grade | [20] |

| Breast Cancer | Dependent on subtype | Variable | Higher flux in more malignant cells | [21] |

Table 2: Fractional Contribution of ¹³C-Lactate to Downstream Metabolites

This table illustrates hypothetical but representative data showing the percentage of a metabolite pool that is labeled with ¹³C after incubation with ¹³C-lactate, indicating the pathway is active.

| Metabolite | Fractional Contribution from ¹³C-Lactate (Oxidative Phenotype) | Fractional Contribution from ¹³C-Lactate (Glycolytic Phenotype) |

| Pyruvate | 60-80% | 5-15% |

| Citrate (TCA Cycle) | 40-60% | <5% |

| Alanine | 50-70% | 5-10% |

| Aspartate | 30-50% | <5% |

Conclusion and Future Perspectives

13C lactate labeling is an indispensable technique for dissecting the metabolic wiring of cancer cells. It has been instrumental in shifting our understanding of lactate from a metabolic waste product to a key oncometabolite. By providing a quantitative and dynamic view of lactate utilization, this methodology allows researchers to identify critical nodes in cancer metabolism that can be targeted for therapeutic intervention.[1][4] As analytical technologies continue to advance, the application of stable isotope tracing in more complex systems, including in vivo tumor models and patient-derived xenografts, will further illuminate the role of lactate in cancer progression and resistance, paving the way for novel diagnostic and therapeutic strategies.[11][22]

References

- 1. The Role of Lactate Metabolism in Tumors: From Metabolic Byproduct to Signaling Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinicsinoncology.com [clinicsinoncology.com]

- 3. Lactate metabolic pathway regulates tumor cell metastasis and its use as a new therapeutic target [explorationpub.com]

- 4. Targeting lactate metabolism for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lactate Beyond a Waste Metabolite: Metabolic Affairs and Signaling in Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lactate shuttles at a glance: from physiological paradigms to anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. imrpress.com [imrpress.com]

- 9. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 14. HMTMetabolic Flux Analysis | HMT [en.humanmetabolome.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Contribution of Lactate Metabolism in Cancer Progress | Encyclopedia MDPI [encyclopedia.pub]

- 20. Hyperpolarized 13C Lactate, Pyruvate, and Alanine: Noninvasive Biomarkers for Prostate Cancer Detection and Grading - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 22. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

L-Lactic Acid-2-13C1 as a Tracer for In Vivo Metabolic Flux: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has emerged as a powerful methodology for elucidating the intricate network of metabolic pathways within a living organism. Among the various tracers utilized, L-Lactic acid labeled with carbon-13 at the second position (L-Lactic acid-2-13C1) offers a unique window into central carbon metabolism. This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation associated with the use of this compound as a tracer for in vivo metabolic flux analysis. By tracking the journey of the 13C label, researchers can quantify the rates of key metabolic pathways, including the Cori cycle, gluconeogenesis, and the tricarboxylic acid (TCA) cycle, providing critical insights into physiological and pathophysiological states.

The fundamental principle of 13C metabolic flux analysis (MFA) involves introducing a 13C-labeled substrate into a biological system and monitoring the incorporation of the isotope into downstream metabolites.[1][2] The distribution of these heavy isotopes, known as mass isotopologue distributions (MIDs), is measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][4] Mathematical models are then employed to translate these MIDs into quantitative flux maps, revealing the rates of metabolic reactions.[5] this compound is a particularly informative tracer due to lactate's central role as both a product of glycolysis and a key substrate for gluconeogenesis and oxidative metabolism in various tissues.[6][7]

Core Metabolic Pathways Investigated with this compound

The journey of the 13C label from this compound provides quantitative insights into several interconnected metabolic pathways.

The Cori Cycle

The Cori cycle describes the metabolic pathway in which lactate produced by anaerobic glycolysis in tissues like muscle is transported to the liver and converted back into glucose, which can then be returned to the peripheral tissues.[8][9] By infusing this compound and measuring the 13C enrichment in blood glucose, the rate of lactate-fueled gluconeogenesis, a key component of the Cori cycle, can be quantified.

Gluconeogenesis

Gluconeogenesis is the metabolic process by which glucose is synthesized from non-carbohydrate precursors, primarily in the liver and kidneys.[10] Lactate is a major gluconeogenic substrate. When this compound is used as a tracer, the 13C label is incorporated into pyruvate and subsequently into oxaloacetate, a key intermediate in gluconeogenesis. Tracking the appearance of 13C in glucose allows for the direct measurement of the contribution of lactate to hepatic glucose production.

Tricarboxylic Acid (TCA) Cycle

The TCA cycle is a central metabolic hub for the oxidation of carbohydrates, fats, and proteins to produce energy. Lactate can be converted to pyruvate, which then enters the TCA cycle as acetyl-CoA or oxaloacetate. By analyzing the isotopologue distribution of TCA cycle intermediates (e.g., citrate, succinate, malate) and related amino acids (e.g., glutamate, aspartate) following the administration of this compound, the flux of lactate into the TCA cycle can be determined.[11][12] The specific labeling pattern arising from this compound provides detailed information on the relative activities of pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC).

Experimental Protocols

A typical in vivo metabolic flux study using this compound involves several key steps, from animal preparation to data analysis. The following protocols provide a general framework that can be adapted to specific research questions.

General Experimental Workflow

Detailed Methodologies

1. Animal Preparation and Tracer Infusion

-

Animal Model: C57BL/6J mice are commonly used. Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

-

Fasting: For studies on gluconeogenesis, animals are typically fasted for a period of 12-24 hours to deplete glycogen stores.[6]

-

Catheterization: For continuous infusion studies, catheters may be surgically implanted in a vessel (e.g., jugular vein) to allow for stress-free infusion in conscious, unrestrained animals.

-

Tracer Administration: this compound can be administered as a bolus injection or via continuous infusion.[13]

-

Bolus Injection: A single dose (e.g., 1.44 mg/g body weight) is administered, and samples are collected at various time points to capture the dynamic labeling of metabolites.[13]

-

Continuous Infusion: A priming bolus is followed by a constant infusion to achieve isotopic steady state in the plasma and tissues.[14]

-

| Parameter | Bolus Injection | Continuous Infusion |

| Objective | Dynamic labeling kinetics | Steady-state flux analysis |

| Tracer Dose | e.g., 1.44 mg/g | e.g., Priming dose + continuous rate |

| Sampling | Multiple time points | Single time point at steady state |

| Advantages | Simpler procedure, captures kinetics | Provides data for steady-state models |

| Disadvantages | May not reach isotopic steady state | More complex surgical preparation |

2. Sample Collection and Processing

-

Blood Collection: Blood samples can be collected from the tail vein or via cardiac puncture at the experimental endpoint. Plasma is separated by centrifugation.

-

Tissue Collection: Tissues of interest (e.g., liver, kidney, muscle, brain) are rapidly excised and immediately freeze-clamped in liquid nitrogen to quench all metabolic activity.[15] This step is critical to prevent post-mortem changes in metabolite levels and labeling patterns.

-

Metabolite Extraction:

-

Frozen tissue is pulverized into a fine powder under liquid nitrogen.

-

Metabolites are extracted using a cold solvent mixture, typically methanol, acetonitrile, and water.[14]

-

The mixture is vortexed and centrifuged to pellet protein and cell debris.

-

The supernatant containing the metabolites is collected and dried.

-

3. Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Polar metabolites are chemically modified (derivatized) to make them volatile for GC analysis. A common method is silylation using agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[16]

-

Analysis: The derivatized sample is injected into the GC-MS system. The GC separates the metabolites, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of mass isotopologue distributions.[16]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dried metabolite extracts are reconstituted in a suitable buffer containing a known standard.

-

Analysis: 13C NMR spectroscopy directly detects the 13C nuclei, providing information about the specific position of the label within a molecule (isotopomer analysis).[12] This technique is non-destructive but generally less sensitive than MS.

-

Quantitative Data Presentation

The following tables summarize representative quantitative data from in vivo studies using 13C-lactate tracers. These values can vary depending on the animal model, physiological state, and analytical methodology.

Table 1: Hepatic Metabolic Fluxes in Fasted Mice Infused with [U-13C3]Lactate

| Metabolic Flux | Relative Flux Rate (Normalized to Citrate Synthase) | Reference |

| Pyruvate Carboxylase (PC) | 1.5 ± 0.2 | [6] |

| Pyruvate Dehydrogenase (PDH) | 1.0 (fixed) | [6] |

| PEP Carboxykinase (PEPCK) | 1.2 ± 0.1 | [6] |

| Pyruvate Kinase (PK) | 0.3 ± 0.1 | [6] |

Data are presented as mean ± SEM and represent relative flux rates in the liver of fasted C57BL/6J mice.

Table 2: Contribution of Lactate to Gluconeogenesis and TCA Cycle

| Parameter | Value | Condition | Reference |

| Lactate contribution to glucose production | ~18-36% | Fasting (human) | [17] |

| Lactate contribution to TCA cycle (liver) | Significant | Fasted (mice) | [4] |

| Lactate contribution to TCA cycle (brain) | Lower than glucose | Fed and fasted (mice) | [7] |

Conclusion

This compound is a versatile and informative tracer for quantifying in vivo metabolic fluxes. By carefully designing experiments and employing robust analytical and modeling techniques, researchers can gain valuable insights into the regulation of central carbon metabolism in health and disease. This technical guide provides a foundational understanding and practical framework for scientists and drug development professionals to effectively utilize this powerful methodology in their research endeavors. The ability to non-invasively probe metabolic pathways in a living system holds immense promise for understanding disease mechanisms and for the development of novel therapeutic strategies.

References

- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cerebral metabolism of lactate in vivo: evidence for neuronal pyruvate carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cori cycle - Wikipedia [en.wikipedia.org]

- 9. Cori Cycle Mnemonic for USMLE [pixorize.com]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scilit.com [scilit.com]

- 15. researchgate.net [researchgate.net]

- 16. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 17. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis and Purification of L-Lactic acid-2-13C1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of L-Lactic acid-2-13C1, a crucial isotopically labeled molecule for metabolic research and drug development. This document details a robust enzymatic synthesis protocol, purification methodologies, and the application of this tracer in elucidating key metabolic pathways.

Introduction

This compound is a stable isotope-labeled form of L-lactic acid, where the carbon atom at the second position (C2) is replaced with a ¹³C isotope. This isotopic labeling allows for the precise tracing of lactate metabolism in biological systems using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its applications are pivotal in understanding metabolic fluxes in various physiological and pathological states, including cancer metabolism, ischemia, and metabolic disorders.[1][2]

Synthesis of this compound

While several chemical synthesis routes for lactic acid exist, they often result in a racemic mixture (a mix of L- and D-enantiomers) and are not ideal for stereospecific isotopic labeling.[3] Therefore, an enzymatic approach is the preferred method for producing enantiomerically pure this compound. This method leverages the high specificity of L-lactate dehydrogenase (L-LDH).[4][5]

Enzymatic Synthesis Protocol

This protocol is adapted from established methods for the enzymatic synthesis of isotopically labeled lactic acid.[6] The synthesis involves the reduction of a ¹³C-labeled pyruvate precursor using L-lactate dehydrogenase.

Experimental Workflow for Enzymatic Synthesis

Caption: Enzymatic synthesis workflow for this compound.

Materials:

| Reagent/Material | Specification |

| Sodium Pyruvate-2-¹³C1 | Isotopic purity > 98% |

| L-Lactate Dehydrogenase (L-LDH) | From rabbit muscle or bovine heart |

| β-Nicotinamide adenine dinucleotide, reduced form (NADH) | High purity |

| Phosphate Buffer | 0.1 M, pH 7.4 |

| Hydrochloric Acid (HCl) | 1 M |

| Sodium Hydroxide (NaOH) | 1 M |

| Strong Anion Exchange Resin | e.g., Dowex 1x8 |

| Strong Cation Exchange Resin | e.g., Dowex 50W |

| Deionized Water | High purity |

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve Sodium Pyruvate-2-¹³C1 and NADH in 0.1 M phosphate buffer (pH 7.4). The molar ratio of NADH to pyruvate should be approximately 1.1:1 to ensure complete conversion.

-

Enzymatic Reaction: Initiate the reaction by adding L-Lactate Dehydrogenase to the reaction mixture. The amount of enzyme will depend on the specific activity of the preparation and the desired reaction time.

-

Monitoring and Control: Maintain the pH of the reaction mixture at 7.4 using a pH-stat with the addition of 0.1 M NaOH. The reaction progress can be monitored by the consumption of NADH, which can be measured spectrophotometrically at 340 nm. The reaction is considered complete when NADH is no longer consumed.

-

Reaction Quenching: Stop the reaction by acidifying the mixture to pH < 2 with 1 M HCl. This will precipitate the enzyme.

-

Enzyme Removal: Centrifuge the quenched reaction mixture to pellet the precipitated enzyme. Collect the supernatant containing the this compound.

Quantitative Data (Expected)

The following table presents expected quantitative data for the enzymatic synthesis of this compound based on similar enzymatic reactions. Actual results may vary depending on specific experimental conditions.

| Parameter | Expected Value |

| Yield | > 90% |

| Isotopic Enrichment | > 98% (dependent on precursor purity) |

| Enantiomeric Excess (ee) | > 99% for L-enantiomer |

| Purity (post-purification) | > 98% |

Purification of this compound

Purification is critical to remove unreacted starting materials, enzyme remnants, and buffer salts. A multi-step purification process involving ion-exchange chromatography is highly effective.[7][8]

Ion-Exchange Chromatography Protocol

Experimental Workflow for Purification

Caption: Purification workflow for this compound.

Procedure:

-

Cation Removal: Pass the supernatant through a strong cation exchange resin (e.g., Dowex 50W) in the H+ form. This step removes any remaining positive ions from the buffer and the reaction.

-

Anion Exchange: Load the flow-through from the cation exchange column onto a strong anion exchange resin (e.g., Dowex 1x8) in the formate or chloride form. L-Lactic acid will bind to the resin, while neutral molecules will pass through.

-

Washing: Wash the anion exchange column with deionized water to remove any non-specifically bound impurities.

-

Elution: Elute the bound this compound from the anion exchange column using a gradient of a suitable acid, such as formic acid or hydrochloric acid.

-

Solvent Removal: Remove the solvent from the collected fractions containing the purified product by rotary evaporation or lyophilization.

-

Final Product Characterization: Analyze the final product for purity, isotopic enrichment, and enantiomeric excess using appropriate analytical techniques such as Mass Spectrometry, NMR, and chiral High-Performance Liquid Chromatography (HPLC).[1][9]

Application in Metabolic Research: Tracing Metabolic Pathways

This compound is a powerful tool for tracing the metabolic fate of lactate in various pathways. The ¹³C label at the C2 position allows for the tracking of this specific carbon atom as it is metabolized.

Glycolysis and the Cori Cycle

In anaerobic conditions, glucose is converted to pyruvate and then to lactate. The Cori cycle describes the process where lactate produced in the muscles is transported to the liver, converted back to glucose (gluconeogenesis), which can then return to the muscles.[10] this compound can be used to quantify the flux through this cycle.

Cori Cycle and Lactate Metabolism

Caption: Tracing this compound in the Cori Cycle.

Tricarboxylic Acid (TCA) Cycle

Under aerobic conditions, lactate can be converted back to pyruvate and enter the Tricarboxylic Acid (TCA) cycle for complete oxidation to CO₂. By tracing the ¹³C label from this compound, researchers can determine the contribution of lactate to oxidative metabolism.[11]

Entry of L-Lactate-2-13C1 into the TCA Cycle

Caption: Metabolic fate of this compound in the TCA cycle.

Conclusion

The enzymatic synthesis of this compound offers a highly stereospecific and efficient method for producing this valuable tracer for metabolic research. Coupled with robust purification techniques like ion-exchange chromatography, high-purity labeled lactate can be obtained. The ability to trace the metabolic fate of this compound provides researchers, scientists, and drug development professionals with a powerful tool to investigate cellular metabolism in detail, leading to a better understanding of disease mechanisms and the development of novel therapeutic strategies.

References

- 1. Measurement of 13C enrichment of plasma lactate by gas chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. L-乳酸脱氢酶(L-LDH) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Documents download module [ec.europa.eu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lactic acid separation and recovery from fermentation broth by ion-exchange resin: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. Visualization of in vivo metabolic flows reveals accelerated utilization of glucose and lactate in penumbra of ischemic heart - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of L-Lactic acid-2-13C1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental applications, and metabolic significance of L-Lactic acid-2-13C1. This isotopically labeled compound is a powerful tool for tracing metabolic pathways and quantifying fluxes, offering critical insights in drug development and various research fields.

Core Physical and Chemical Properties

This compound is a stable, non-radioactive isotopologue of L-Lactic acid where the carbon atom at the second position (C2) is replaced with a ¹³C isotope. This specific labeling allows for the precise tracking of the lactate molecule and its metabolic fate.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. Data for the unlabeled L-Lactic acid are provided for comparison, as the isotopic labeling results in negligible changes to most physical properties.

| Property | This compound | L-Lactic acid (unlabeled) |

| CAS Number | 740788-63-0[1][2] | 79-33-4[3][4] |

| Molecular Formula | C₂¹³CH₆O₃ | C₃H₆O₃[3][5] |

| Molecular Weight | 91.07 g/mol [6] | 90.08 g/mol [3][7][8] |

| Appearance | White crystalline powder or colorless to yellow syrupy liquid[1][5][9] | White solid or colorless liquid[3][5] |

| Melting Point | ~53 °C (127 °F) | 53 °C (127 °F)[1][7][8] |

| Boiling Point | Decomposes at atmospheric pressure. 122 °C (252 °F) at 15 mmHg[3][5] | Decomposes at atmospheric pressure. 122 °C (252 °F) at 15 mmHg[3][5] |

| Density | ~1.209 g/cm³ | 1.209 g/cm³[5][10] |

| Solubility | ||

| in Water | Miscible[1][3][10] | Miscible[1][3][10] |

| in Ethanol | Soluble[1][10] | Soluble[1][10] |

| in Acetone | Soluble[10] | Soluble[10] |

| in Chloroform | Insoluble[1] | Insoluble[1] |

| Isotopic Purity | ≥99 atom % ¹³C | N/A |

| Chemical Purity | ≥98% | N/A |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a primary analytical technique for confirming the isotopic enrichment and purity of this compound. The spectrum of the unlabeled L-Lactic acid shows characteristic peaks for the three carbon atoms. In the ¹³C NMR spectrum of this compound, the signal corresponding to the C2 carbon will be significantly enhanced due to the isotopic labeling.

-

¹³C NMR of L-Lactic acid (unlabeled) in H₂O:

-

C1 (Carboxyl): ~180 ppm

-

C2 (CH-OH): ~69 ppm

-

C3 (CH₃): ~21 ppm

-

Mass Spectrometry (MS)

Mass spectrometry is a key technique for tracing the metabolic fate of this compound in biological systems. The introduction of the ¹³C isotope results in a mass shift of +1 atomic mass unit compared to the unlabeled molecule. This allows for the differentiation and quantification of the labeled lactate and its downstream metabolites. This compound is suitable for use in mass spectrometry-based metabolic flux analysis.

Experimental Protocols

The primary application of this compound is in metabolic flux analysis (MFA) to trace the flow of carbon through central metabolic pathways. Below is a generalized protocol for a cell culture-based experiment.

Protocol: ¹³C Metabolic Flux Analysis in Cell Culture

1. Cell Culture and Media Preparation:

-

Culture cells of interest to the desired confluency in standard growth medium.[11]

-

Prepare experimental medium by supplementing a base medium (e.g., DMEM without glucose and lactate) with a known concentration of this compound and other necessary nutrients like glucose and glutamine. The concentration of the tracer should be optimized for the specific cell line and experimental goals.[12]

2. Isotopic Labeling:

-

Replace the standard growth medium with the pre-warmed ¹³C-labeled experimental medium.

-

Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled lactate. The incubation time should be sufficient to reach isotopic steady-state for the metabolites of interest.[11]

3. Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extract intracellular metabolites using a cold solvent mixture, such as 80% methanol, and incubate at -80°C to precipitate proteins.[12]

-

Collect the cell lysate and centrifuge to pellet the protein debris. The supernatant contains the intracellular metabolites.

4. Sample Analysis:

-

Analyze the extracted metabolites using a suitable analytical platform, typically LC-MS/MS or GC-MS.

-

Quantify the mass isotopologue distribution of key metabolites in the glycolytic and tricarboxylic acid (TCA) cycle pathways.

5. Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for the natural abundance of ¹³C.

-

Use metabolic flux analysis software to fit the measured mass isotopologue distributions to a metabolic network model. This will allow for the calculation of the relative and absolute fluxes through the metabolic pathways of interest.

Metabolic Pathway Visualization

This compound is a valuable tracer for elucidating the role of lactate as a metabolic fuel. The following diagrams illustrate the key metabolic pathways where this labeled compound can be traced.

Lactate Metabolism and Entry into the TCA Cycle

Lactate can be taken up by cells and converted to pyruvate by the enzyme lactate dehydrogenase (LDH). The ¹³C label at the C2 position of lactate will be retained in the C2 position of pyruvate. This labeled pyruvate can then enter the mitochondria and be converted to acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle.

Caption: Lactate uptake and conversion to fuel the TCA cycle.

Experimental Workflow for ¹³C Metabolic Flux Analysis

The following diagram outlines the general workflow for conducting a metabolic flux analysis experiment using this compound.

Caption: Workflow for ¹³C metabolic flux analysis.

Conclusion

This compound is an indispensable tool for researchers in drug development and metabolic research. Its use in stable isotope tracing studies provides a dynamic and quantitative view of cellular metabolism, enabling a deeper understanding of the metabolic reprogramming that occurs in various physiological and pathological states. The data and protocols presented in this guide offer a solid foundation for the successful application of this powerful research compound.

References

- 1. Lactic Acid | C3H6O3 | CID 612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lactic acid - Wikipedia [en.wikipedia.org]

- 4. L-Lactic acid [webbook.nist.gov]

- 5. Lactic acid - Sciencemadness Wiki [sciencemadness.org]

- 6. L-Lactic acid-3-13C, 99 atom % 13C, 98% (CP) | C3H6O3 | CID 16213456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lactic-acid.com [lactic-acid.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. L-Lactic acid, anhydrous, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

L-Lactic Acid-2-13C1: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of L-Lactic acid-2-13C1, a stable isotope-labeled compound crucial for metabolic research and drug development. It covers essential safety data, handling precautions, and detailed experimental applications, with a focus on its use as a tracer in metabolic flux analysis.

Safety Data Sheet and Handling Precautions

Hazard Identification:

L-Lactic acid is classified as causing severe skin burns and eye damage.[2] It is corrosive to the respiratory tract.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1] For handling the pure compound, double gloving is recommended.

-

Ventilation: Work in a well-ventilated area. For operations that may generate dust or aerosols, a certified fume hood should be used.[1]

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or vapors.[4] Wash hands thoroughly after handling.[5]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][4] For long-term storage of isotopically labeled compounds, -20°C is often recommended.[6] Protect from light.[6]

-

Spill Response: In case of a spill, ventilate the area and wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[3][4]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[2][3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Table 1: Physical and Chemical Properties of L-Lactic Acid

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₆O₃ | [7] |

| Molecular Weight | 90.08 g/mol (unlabeled) | [7] |

| Molecular Weight | ~91.07 g/mol (this compound) | [8] |

| Appearance | White solid or colorless solution | [7] |

| Melting Point | 18 °C (64 °F) | [7] |

| Boiling Point | 122 °C (252 °F) at 15 mmHg | [7] |

| Solubility | Miscible with water and ethanol | [7] |

| pKa | 3.86 | [7] |

Table 2: Toxicological Data for L-Lactic Acid

| Endpoint | Value | Species | Reference(s) |

| LD50 Oral | 3543 mg/kg | Rat | [9] |

| LD50 Dermal | >2000 mg/kg | Rabbit | [10] |

| LC50 Inhalation | >7.94 mg/L | Rat | [10] |

Experimental Applications: Metabolic Tracer Studies

This compound is primarily used as a tracer in metabolic flux analysis (MFA) to investigate cellular metabolism.[11] By introducing this labeled substrate into a biological system, researchers can track the incorporation of the 13C atom into various downstream metabolites, providing a quantitative understanding of metabolic pathways.

Experimental Workflow for 13C Metabolic Flux Analysis

The general workflow for a 13C tracer study using this compound involves several key steps, from experimental design to data analysis.

General experimental workflow for 13C tracer studies.

Detailed Experimental Protocol: 13C-Lactate Tracing in Cancer Cells

This protocol provides a general framework for a 13C metabolic flux analysis experiment using this compound to investigate lactate metabolism in cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol, ice-cold

-

Cell scrapers

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of 4°C

-

Lyophilizer or vacuum concentrator

-

Analytical instrument (GC-MS or LC-MS)

Procedure:

-

Cell Culture and Seeding:

-

Culture cells in standard complete medium to the desired confluency.

-

Seed cells in appropriate culture plates (e.g., 6-well or 10-cm dishes) and allow them to attach and grow overnight.

-

-

Isotope Labeling:

-

Prepare the labeling medium by supplementing glucose- and lactate-free medium with dialyzed fetal bovine serum and the desired concentration of this compound. The concentration will depend on the specific experimental goals.

-

Aspirate the standard culture medium from the cells and wash once with pre-warmed PBS.

-

Add the pre-warmed 13C-labeling medium to the cells.

-

Incubate the cells for a sufficient duration to achieve isotopic steady state. This time should be determined empirically but is often several hours.[2]

-

-

Metabolism Quenching and Metabolite Extraction:

-

To rapidly halt metabolic activity, place the culture plates on ice.

-

Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of ice-cold 80% methanol to the plate.

-

Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tubes briefly and incubate on ice for 10 minutes to ensure complete protein precipitation.

-

Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new pre-chilled tube.

-

-

Sample Preparation for Analysis:

-

Dry the metabolite extracts using a lyophilizer or a vacuum concentrator.

-

The dried extracts can be stored at -80°C until analysis.

-

Prior to analysis by GC-MS or LC-MS, the dried metabolites need to be derivatized to increase their volatility and improve chromatographic separation. A common derivatization agent for GC-MS analysis is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

-

Data Analysis:

-

Analyze the derivatized samples using GC-MS or LC-MS to determine the mass isotopologue distribution (MID) of key metabolites.

-

The raw data is then processed to correct for the natural abundance of 13C and to calculate the fractional enrichment of each metabolite.

-

This data is used in metabolic modeling software to estimate intracellular metabolic fluxes.

-

Table 3: Illustrative Quantitative Data from a 13C-Lactate Tracer Study

The following table presents hypothetical mass isotopologue distribution (MID) data for key metabolites in the Tricarboxylic Acid (TCA) cycle after labeling with this compound. The data represents the percentage of the metabolite pool containing zero (M+0), one (M+1), two (M+2), etc., 13C atoms.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |

| Pyruvate | 20 | 75 | 5 | 0 | 0 |

| Citrate | 30 | 40 | 25 | 5 | 0 |

| α-Ketoglutarate | 35 | 35 | 20 | 10 | 0 |

| Succinate | 40 | 30 | 20 | 10 | 0 |

| Malate | 45 | 25 | 20 | 10 | 0 |

| Aspartate | 40 | 30 | 20 | 10 | 0 |

Note: This data is for illustrative purposes only and the actual MIDs will vary depending on the cell type, experimental conditions, and the specific metabolic state.

Signaling Pathways of Lactate Metabolism

Lactate is not merely a metabolic byproduct but also a crucial signaling molecule that can influence various cellular processes.[3][12] It can be transported between cells and intracellular compartments, acting as a metabolic fuel and a signaling molecule.[12]

The Lactate Shuttle and its Role in Cellular Energetics

The "lactate shuttle" hypothesis describes the transport of lactate between different cells and tissues, as well as between the cytoplasm and mitochondria within the same cell.[12] This allows for the efficient distribution and utilization of lactate as an energy source.

The intercellular lactate shuttle.

Lactate Signaling through GPR81

Lactate can also act as a signaling molecule by binding to the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCAR1).[12] This signaling pathway is involved in regulating various physiological processes, including lipolysis, inflammation, and neuronal activity.[12]

Lactate signaling via the GPR81 receptor.

Conclusion

This compound is a valuable tool for researchers in the fields of metabolism, drug development, and biomedical science. Its use in 13C metabolic flux analysis provides a dynamic and quantitative view of cellular metabolism that is unattainable with traditional biochemical assays. By understanding the safety and handling precautions, and by following detailed experimental protocols, researchers can effectively and safely utilize this powerful tracer to gain deeper insights into the complexities of cellular function in health and disease.

References

- 1. Temperature dependent chemical shifts of pyruvate and lactate enable in vivo hyperpolarized 13C MRSI thermometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gcms.cz [gcms.cz]

- 6. Measurement of 13C enrichment of plasma lactate by gas chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolomic Analysis Identifies Lactate as an Important Pathogenic Factor in Diabetes-associated Cognitive Decline Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Navigating the Core of Metabolic Research: A Technical Guide to the Isotopic Purity and Stability of L-Lactic acid-2-13C1

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lactic acid, a pivotal molecule in cellular metabolism, has garnered significant attention in various research fields, including oncology, neurology, and immunology. The stable isotope-labeled analogue, L-Lactic acid-2-13C1, serves as an indispensable tracer for elucidating metabolic pathways and quantifying metabolic fluxes in vivo and in vitro.[1][2] Its utility in metabolic flux analysis (MFA) allows for a detailed understanding of cellular bioenergetics and biosynthetic activities.[3][4] This technical guide provides an in-depth analysis of the isotopic purity and stability of this compound, offering detailed experimental protocols and data presentation to support rigorous scientific investigation and drug development.

Isotopic Purity

The isotopic purity of this compound is a critical parameter that directly impacts the accuracy and reliability of tracer-based metabolic studies. It is typically defined as the atom percentage of ¹³C at the specified labeled position (C2). Commercial suppliers generally provide this compound with high isotopic enrichment.

Table 1: Typical Specifications for Isotopic Purity of this compound

| Parameter | Specification | Analytical Method |

| Isotopic Purity (atom % ¹³C) | ≥98% | Mass Spectrometry, NMR Spectroscopy |

| Chemical Purity | ≥98% | HPLC, Chiral HPLC |

Data compiled from various supplier specifications.

Stability Profile

The stability of this compound is crucial for its proper storage, handling, and use in experimental settings. Degradation of the molecule can lead to inaccurate quantification and misinterpretation of metabolic data. The stability of lactic acid is influenced by factors such as temperature, pH, light, and the presence of oxidizing agents.[5][6]

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Refrigerated (2-8°C) or Frozen (-20°C) | Minimizes chemical degradation and potential microbial growth.[7][8] |

| Light | Protect from light | Lactic acid can be susceptible to photodegradation.[5] |

| Atmosphere | Store in a tightly sealed container | Prevents evaporation and protects from moisture.[9] |

| pH of solutions | Prepare fresh or store frozen | Stability in aqueous solutions can be pH-dependent. |

Table 3: Factors Influencing the Stability of L-Lactic Acid

| Stress Factor | Potential Degradation Pathway |

| High Temperature | Dehydration, polymerization, and decomposition.[5] |

| Extreme pH (Acidic/Basic) | Hydrolysis of potential oligomers, racemization.[5] |

| Oxidizing Agents | Oxidation of the hydroxyl or carboxyl group.[5] |

| Light (UV) | Photodegradation.[5] |

Experimental Protocols

Protocol 1: Determination of Isotopic Purity by Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for determining the isotopic enrichment of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]

1. Sample Preparation and Derivatization: a. Accurately weigh a small amount of this compound and a non-labeled L-Lactic acid standard. b. Prepare standard solutions of known concentrations. c. Evaporate the solvent from the samples under a stream of nitrogen. d. To increase volatility for GC analysis, derivatize the lactic acid samples. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 30 minutes.

2. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

- Column: A suitable capillary column, such as a DB-5ms.

- Injector Temperature: 250°C.

- Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

- Carrier Gas: Helium at a constant flow rate. b. Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Full scan mode to identify the derivatized lactic acid and its fragments. Selected Ion Monitoring (SIM) can be used for more sensitive quantification of the M+0 and M+1 ions.

- Mass Range: m/z 50-350.

3. Data Analysis: a. Identify the chromatographic peak corresponding to the derivatized lactic acid. b. Extract the mass spectra for the peak of both the labeled and unlabeled standards. c. Determine the ion intensities for the molecular ion cluster. For the silylated derivative of this compound, the M+1 ion will be significantly more abundant compared to the natural abundance in the unlabeled standard. d. Calculate the isotopic enrichment by correcting for the natural abundance of ¹³C in the unlabeled standard and the derivatizing agent. The formula for atom percent excess (APE) can be used.[10]

Protocol 2: Determination of Isotopic Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the position and extent of isotopic labeling.[12]

1. Sample Preparation: a. Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). b. Prepare a corresponding sample of unlabeled L-Lactic acid for comparison.

2. NMR Analysis: a. Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher). b. Experiment: Acquire a ¹³C NMR spectrum. A proton-decoupled ¹³C experiment is standard. c. Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling.

- Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁) to ensure quantitative results.

- Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.

3. Data Analysis: a. Process the NMR spectra (Fourier transformation, phase correction, and baseline correction). b. In the ¹³C spectrum of this compound, the signal corresponding to the C2 carbon will be significantly enhanced compared to the signals for C1 and C3, which will be at natural abundance. c. The isotopic purity can be estimated by comparing the integral of the C2 peak to the integrals of the other carbon signals, although for high enrichment levels, direct comparison with an internal standard of known concentration is more accurate.

Protocol 3: Forced Degradation Study (Stability Indicating Assay)

This protocol describes a forced degradation study to assess the stability of this compound under various stress conditions.[5][6]

1. Preparation of Samples: a. Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol). b. Aliquot the stock solution into separate vials for each stress condition.

2. Application of Stress Conditions: a. Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours. b. Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours. c. Oxidation: Add 3% H₂O₂ and store at room temperature, protected from light, for 24 hours. d. Thermal Degradation: Incubate a solid sample and a solution sample at 80°C for 48 hours. e. Photodegradation: Expose a solution sample to a photostability chamber (with UV and visible light) for a defined period (e.g., according to ICH Q1B guidelines). f. Control Sample: Keep a sample at the recommended storage condition (e.g., 4°C, protected from light).

3. Analysis of Degraded Samples: a. At specified time points, neutralize the acid and base hydrolysis samples. b. Analyze all samples, including the control, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be able to separate the intact this compound from its potential degradation products. c. Characterize any significant degradation products using LC-MS/MS to identify their structures.

4. Data Analysis: a. Calculate the percentage of degradation for each stress condition by comparing the peak area of the intact drug in the stressed sample to that in the control sample. b. Assess the mass balance to ensure that all degradation products are accounted for.

Role in Metabolic and Signaling Pathways

L-Lactic acid is not merely a waste product of glycolysis but a key signaling molecule and metabolic fuel.[13] this compound is instrumental in tracing the flow of carbon atoms through central metabolic pathways, providing quantitative data on pathway activity.[14]

The primary pathway involving lactic acid is the conversion from pyruvate, catalyzed by lactate dehydrogenase (LDH), particularly under anaerobic conditions.[15] The produced lactate can be transported out of the cell and utilized by other tissues (the Cori cycle) or act as a signaling molecule.[13]

Conclusion

This compound is a high-purity, stable isotopic tracer essential for advanced metabolic research. Understanding its isotopic purity and stability is paramount for generating reliable and reproducible data. The experimental protocols provided in this guide offer a framework for the quality control and application of this critical research tool. By employing these methodologies, researchers can confidently investigate the intricate roles of lactic acid in health and disease, paving the way for novel therapeutic strategies in drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. ingredi.com [ingredi.com]

- 8. Sodium L-lactate (¹³Câ, 98%) 20% w/w in water | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. How to Store Lactic Acid, Tips on L-Lactic Acid Storage, Keep Lactic Acid Safety | Xinghan [xhlactics.com]

- 10. Measurement of 13C enrichment of plasma lactate by gas chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. 13C NMR study of C2- and C3-deuterated lactic acid production by parotid cells exposed to 13C-labeled glucose in the presence of D2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HMTMetabolic Flux Analysis | HMT [en.humanmetabolome.com]

- 15. benchchem.com [benchchem.com]